4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
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Overview
Description
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile is a chemical compound with the molecular formula C6H4ClN3 . It is a solid substance with a molecular weight of 153.57 . This compound is an integral part of several kinase inhibitors and nucleoside drugs .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4ClN3/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 153.57 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Reactivity
Studies have shown innovative methods for synthesizing derivatives of pyrrolo[2,1-f][1,2,4]triazine, emphasizing its versatility in chemical reactions and potential as a scaffold in drug development. For instance, Migawa and Townsend (2001) explored the synthesis and chemical reactivity of certain novel 4,5-disubstituted 7-benzylpyrrolo[2,3-d][1,2,3]triazines, revealing the compound's reactivity under various conditions (Migawa & Townsend, 2001). Similarly, Quintela et al. (1996) provided a one-pot preparation method for pyrrolo[2,1-f][1,2,4]triazine derivatives, demonstrating its straightforward synthesis (Quintela, Moreira, & Peinador, 1996).
Pharmaceutical Applications
The compound has been explored for its potential in pharmacological applications, including as a precursor in the synthesis of drugs. For example, Saad et al. (2011) described the microwave-assisted synthesis of fused 1,2,4-triazines bearing thiophene moieties, suggesting its application in developing pharmacologically active compounds (Saad, Youssef, & Mosselhi, 2011).
Innovative Chemical Transformations
Innovative chemical transformations involving 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile highlight the compound's utility in creating complex molecular structures. For instance, the study by Abdel-Razik (2004) on the synthesis of various heterocyclic systems demonstrates the compound's role in enabling complex chemical transformations (Abdel-Razik, 2004).
Anticancer Properties
Research by Diana et al. (2002) into pyrrolo[2,1-c][1,2,4]triazines synthesized from 2-diazopyrroles and their antiproliferative activity against cancer cell lines underscores the compound's potential in cancer therapy (Diana et al., 2002).
Safety and Hazards
The safety information for 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
It is noted that pyrrolo[2,1-f][1,2,4]triazine, a core structure in the compound, is an integral part of several kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation .
Mode of Action
Kinase inhibitors typically work by binding to the kinase, thereby preventing it from participating in cell signaling processes . This can result in changes such as slowed cell growth or increased cell death .
Biochemical Pathways
Kinase inhibitors generally affect pathways related to cell growth and survival . By inhibiting kinases, these compounds can disrupt these pathways and their downstream effects, potentially leading to outcomes such as slowed tumor growth .
Result of Action
As a potential kinase inhibitor, it may lead to effects such as slowed cell growth or increased cell death .
Properties
IUPAC Name |
4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-7-6-5(3-9)1-2-12(6)11-4-10-7/h1-2,4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOFQVBGPXFRSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1C#N)C(=NC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677503 |
Source
|
Record name | 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263286-52-7 |
Source
|
Record name | 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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